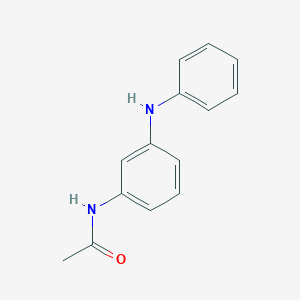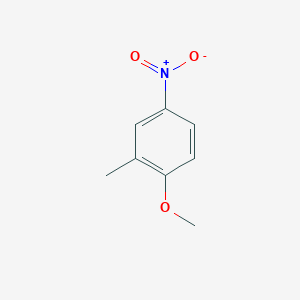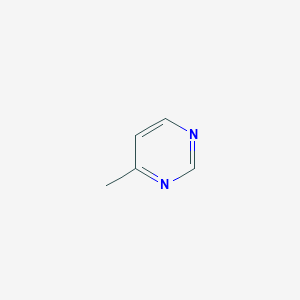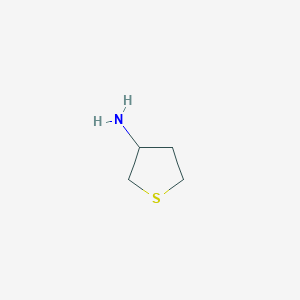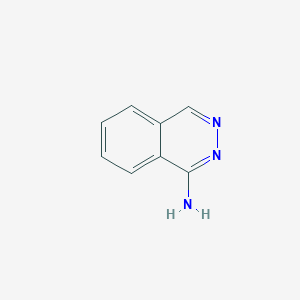
1-Phthalazinamin
Übersicht
Beschreibung
1-Phthalazinamine, also known as 1-Phthalazinamine, is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Phthalazinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phthalazinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phthalazinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese fluorierter Heterocyclen
1-Phthalazinamin wird bei der Synthese fluorierter heterocyclischer Verbindungen verwendet, die für ihre potenziellen biologischen Aktivitäten bekannt sind . Die in dieser Synthese verwendete Ultraschallmethode ist effizienter als herkömmliche Methoden und bietet bessere Ausbeuten und Handhabung.
Antikrebsanwendungen
Derivate von this compound wurden synthetisiert und auf ihre Antitumoraktivitäten hin untersucht. Einige 1,4-substituierte Phthalazinderivate zeigen selektive Cytotoxizität gegenüber verschiedenen Krebszelllinien, wobei bestimmte Verbindungen eine überlegene Aktivität im Vergleich zu etablierten Chemotherapeutika aufweisen.
Sonochemie-Forschung
Die Anwendung von Ultraschall in chemischen Reaktionen, bekannt als Sonochemie, profitiert von der Verwendung von this compound. Dieser Ansatz erhöht die Reaktionsgeschwindigkeiten und Produktausbeuten, was ihn zu einem wertvollen Werkzeug in der chemischen Synthese macht .
Eigenschaften
IUPAC Name |
phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSCLHDMXBMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172561 | |
| Record name | 1-Phthalazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-69-8 | |
| Record name | 1-Phthalazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phthalazinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phthalazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalazin-1-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological targets of 1-Phthalazinamine derivatives and how do they exert their effects?
A1: Research suggests that 1-Phthalazinamine derivatives display interesting biological activities, with a particular focus on their potential as antitumor agents. One prominent example is AMG 900, a highly selective, orally bioavailable inhibitor of Aurora kinases []. Aurora kinases are crucial regulators of cell cycle progression, and their overexpression is implicated in tumorigenesis. AMG 900 targets and inhibits these kinases, particularly Aurora A and B, thereby disrupting cell division and potentially leading to tumor cell death. Another study highlights the antithrombotic properties of certain 1-Phthalazinamine derivatives []. Notably, N-[4-(1H-1, 2, 4-triazol-1-yl)butyl]-4-phenyl-1-phthalazinamine demonstrated potent antiplatelet activity by inhibiting collagen-induced platelet aggregation. Further investigation revealed that another derivative, N-(furan-2-yl-methyl)-4-phenyl-1-pthtalazinamine, exhibited potent antagonism towards the 5-HT2A receptor, a key player in platelet aggregation triggered by serotonin. These examples illustrate the potential of 1-Phthalazinamine derivatives to interact with diverse biological targets, influencing crucial cellular processes and offering promising avenues for therapeutic intervention.
Q2: What are the structural characteristics of 1-Phthalazinamine derivatives and how do modifications impact their activity?
A2: 1-Phthalazinamine serves as a core structure for various derivatives, with modifications primarily focusing on the substituents attached to the phthalazine ring system. The presence of a fluorinated heterocyclic ring is particularly noteworthy, as it often contributes to enhanced biological activity []. For instance, in the development of AMG 900, researchers discovered that incorporating a pyrimidine ring linked through an oxygen atom to the phthalazine core was crucial for achieving oral bioavailability and potency against multidrug-resistant cancer cells []. Furthermore, the antithrombotic activity of 1-Phthalazinamine derivatives appears to be greatly influenced by the nature and length of the substituents at the 4-position of the phthalazine ring []. The presence of arylalkyl groups, particularly those containing triazole moieties, was linked to improved antithrombotic activity. This structure-activity relationship highlights the importance of strategic modifications to the 1-Phthalazinamine scaffold for optimizing desired biological effects.
Q3: What synthetic approaches are commonly employed for the preparation of 1-Phthalazinamine derivatives?
A3: The synthesis of 1-Phthalazinamine derivatives has evolved over time, with recent research emphasizing more efficient and environmentally friendly methods. A notable example is the successful utilization of ultrasonication for synthesizing various fluorinated 1-(2-(N)-benzyl) phthalazinones, 1-Phthalazinamine, and non-fluorinated 1-alkoxy/benzyloxy phthalazine derivatives []. This approach offers advantages over conventional methods in terms of improved yields, reduced reaction times, and simplified handling procedures. Another study highlights the reaction of 3-hydrazinopyridazines and 1-hydrazinophthalazines with gamma-diketones as a route to generate diverse N-1H-pyrrol-1-yl-3-pyridazinamines and N-1H-pyrrol-1-yl-1-phthalazinamines, respectively []. This method proved particularly valuable in developing antihypertensive agents, highlighting the versatility of synthetic strategies in accessing a wide range of 1-Phthalazinamine derivatives with tailored biological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


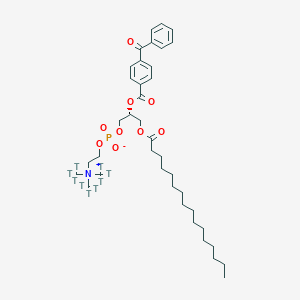
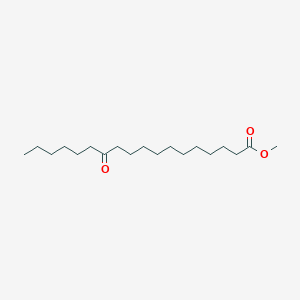
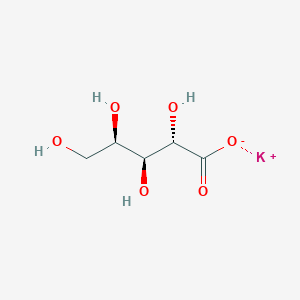
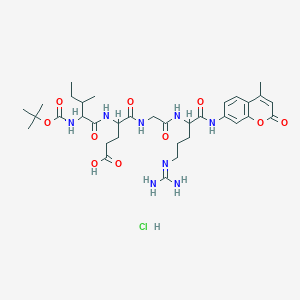
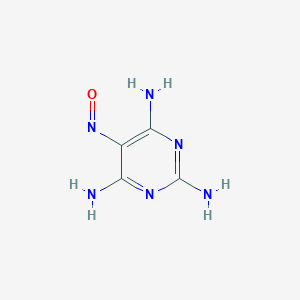
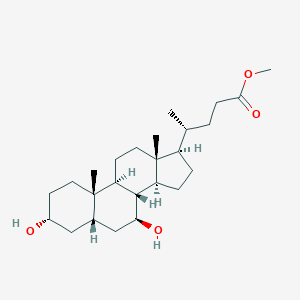

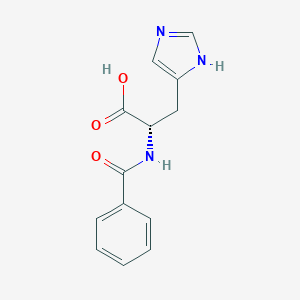
![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)
